molecular formula C10H8FNS B8636938 5-(4-Fluorobenzyl)thiazole

5-(4-Fluorobenzyl)thiazole

Cat. No. B8636938
M. Wt: 193.24 g/mol
InChI Key: GZTIFYJMAQTRLA-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

(4-Fluorophenyl)(thiazol-5-yl)methanol from step (i) was reduced with trimethylsilyliodide using a slight modification of published procedure (See reference: Tetrahedron 1995, 51 (41), 11043-11062.) A dry three-necked flask equipped with an addition funnel and a nitrogen inlet was charged with sodium iodide (6.78 g, 47.8 mmol) and acetonitrile (10 mL). Then, chlorotrimethylsilane (6.0 mL, 48 mmol) was added via syringe and the reaction mixture was allowed to stir at ambient temperature for about 15 min. At that time, the bright yellow mixture was cooled to 0° C. and a solution of (4-fluorophenyl)(thiazol-5-yl)methanol (2.00 g, 9.56 mmol) in acetonitrile (40 mL) and dichloromethane (50 mL) was added dropwise over the course of an hour. The reaction mixture was allowed to warm to room temperature over 16 h and then heated to 40° C. for 72 h. Then the solution was cooled back down to 5° C. for work-up. A solution of NaOH (5 N, 10 mL, 50 mmol) was added and the reaction mixture cooled to rt before it was diluted with EtOAc and stirred for an additional 10 min. The layers were separated and the aqueous layer extracted with another portion of EtOAc. The combined organic layers were washed with a solution of saturated aqueous Na2S2O3.5H2O, water, and brine, dried over MgSO4, and concentrated. The resulting residue was purified by flash chromatography, eluting with 10-30% EtOAc/hexanes to afford the product (1.26 g, 6.50 mmol; 68% yield). MS (M+H)+ 194.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6.78 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
6 mL
Type
reactant
Reaction Step Six
Quantity
2 g
Type
reactant
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven
Name
Quantity
10 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[S:14][CH:13]=[N:12][CH:11]=2)O)=[CH:4][CH:3]=1.C[Si](I)(C)C.[I-].[Na+].Cl[Si](C)(C)C.[OH-].[Na+]>C(#N)C.ClCCl.CCOC(C)=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:10]2[S:14][CH:13]=[N:12][CH:11]=2)=[CH:4][CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)C1=CN=CS1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)I
Step Four
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
6.78 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
Quantity
6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Seven
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)C1=CN=CS1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for about 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with an addition funnel and a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
At that time, the bright yellow mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 72 h
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
Then the solution was cooled back down to 5° C. for work-up
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture cooled to rt before it
STIRRING
Type
STIRRING
Details
stirred for an additional 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with another portion of EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with a solution of saturated aqueous Na2S2O3.5H2O, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 10-30% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
to afford the product (1.26 g, 6.50 mmol; 68% yield)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
FC1=CC=C(CC2=CN=CS2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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